6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a heterocyclic core with distinct substituents. The ethoxy group at position 6 enhances lipophilicity, while the 4-methoxybenzenesulfonyl moiety at position 3 introduces strong electron-withdrawing properties. The 4-methylbenzyl group at position 1 contributes steric bulk and modulates solubility. This compound’s canonical SMILES (CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)C) and InChI (provided in ) confirm its structural uniqueness .
Properties
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-21-11-14-24-23(15-21)26(28)25(17-27(24)16-19-7-5-18(2)6-8-19)33(29,30)22-12-9-20(31-3)10-13-22/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNSKBZETKACAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of the quinoline core and subsequent substitution reactions. The synthetic route typically starts with the preparation of the quinoline core through a Friedländer synthesis, followed by the introduction of the ethoxy group, the methoxybenzenesulfonyl group, and the methylphenylmethyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Position 3 : Sulfonyl groups (e.g., 4-methoxybenzenesulfonyl) confer stronger electron-withdrawing effects than benzoyl () or triazole-thioether moieties (), influencing reactivity in cross-coupling reactions .
- Position 6 : Ethoxy substituents are conserved in analogs like and , suggesting their role in modulating pharmacokinetic properties.
Physicochemical and Spectral Properties
- Melting Points : Analogs with sulfonyl groups (e.g., ’s compound) exhibit higher melting points (e.g., ~223–225°C in ) due to increased crystallinity from polar sulfonyl groups . The target compound’s 4-methoxybenzenesulfonyl group may further elevate this range.
- Solubility : The 4-methylbenzyl group enhances lipid solubility compared to 4-chlorobenzyl () or 4-methoxybenzyl () analogs, as methyl groups reduce polarity .
- Spectral Data: IR and NMR profiles of analogs (e.g., 4k in ) confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and quinolinone (C=O at ~1650 cm⁻¹) signatures .
Biological Activity
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H23N2O4S
- Molecular Weight : 385.48 g/mol
- Functional Groups : Ethoxy, methoxybenzenesulfonyl, and dihydroquinolinone.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their catalytic activity.
- Signal Modulation : It can modulate cellular signaling pathways by interacting with receptors or other proteins involved in these pathways.
- Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells through various molecular pathways.
1. Anti-inflammatory Activity
Research indicates that derivatives of similar compounds exhibit significant anti-inflammatory properties. For instance, studies on benzenesulphonamide derivatives have shown inhibition of carrageenan-induced rat paw edema, with some compounds achieving over 90% inhibition at certain concentrations . While specific data on the compound is limited, its structural similarities suggest potential anti-inflammatory effects.
2. Antimicrobial Activity
Compounds with similar functional groups have demonstrated antimicrobial properties. For example, certain sulphonamide derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL . The presence of the methoxybenzenesulfonyl group in our compound suggests it may also possess antimicrobial activity.
3. Antioxidant Activity
The antioxidant potential of related compounds has been explored, indicating that they can reduce reactive oxygen species (ROS) and provide protective effects against oxidative stress . This property is particularly relevant for therapeutic applications in diseases where oxidative stress plays a critical role.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | 385.48 g/mol | MIC 6.72 mg/mL | 94.69% inhibition |
| Compound B | 400.50 g/mol | MIC 6.63 mg/mL | 89.66% inhibition |
| Compound C | 390.00 g/mol | MIC 6.67 mg/mL | 87.83% inhibition |
This table illustrates the comparative biological activities of compounds structurally related to 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one.
Case Studies and Research Findings
Several studies have focused on the biological activities of quinoline derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that certain sulphonamide derivatives significantly reduced inflammation in animal models, suggesting a similar potential for our compound .
- Antimicrobial Efficacy Study : Research has identified that compounds with sulfonamide groups are effective against a range of pathogens, indicating that our compound may exhibit comparable antimicrobial properties .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one?
Methodological Answer: A reflux-based approach in dimethyl sulfoxide (DMSO) with silver sulfate (Ag₂SO₄) as a catalyst can be adapted from analogous quinolinone syntheses . Purification typically involves ethanol recrystallization to isolate high-purity crystals. Ensure reaction progress is monitored via thin-layer chromatography (TLC) and intermediate characterization by NMR spectroscopy.
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use an Oxford Xcalibur Eos CCD detector for data collection and CrysAlis PRO RED software for absorption correction . Structure solution employs SHELXS-97, followed by refinement via SHELXL-97 with constrained hydrogen atom parameters . Visualization tools like ORTEP-3 or WinGX can generate molecular graphics .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?
Methodological Answer: Cross-validation using complementary techniques is critical. For example, employ high-resolution mass spectrometry (HRMS) to confirm molecular weight and dynamic NMR (e.g., NOESY) to assess conformational flexibility in solution . If crystallographic data suggests planar conformations while NMR indicates rotameric equilibria, perform temperature-dependent NMR studies to reconcile discrepancies . Statistical validation (e.g., R-factor analysis in SHELXL) ensures crystallographic reliability .
Q. What experimental design strategies are effective for studying the environmental fate of this compound?
Methodological Answer: Follow a tiered approach:
- Phase 1 (Lab) : Determine physicochemical properties (log P, solubility) using shake-flask methods and HPLC-UV analysis.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems under controlled conditions (e.g., OECD 307 guidelines).
- Phase 3 (Field) : Deploy passive samplers to monitor environmental distribution . Incorporate mass balance modeling to predict long-term behavior, referencing frameworks from environmental chemistry studies .
Q. How can researchers optimize crystallization conditions to obtain high-quality crystals for structural analysis?
Methodological Answer: Screen solvent systems (e.g., ethanol, acetonitrile, DMSO-water mixtures) using vapor diffusion or slow evaporation. If twinning occurs, refine data with SHELXL’s TWIN/BASF commands . For crystals with low symmetry (e.g., monoclinic P1), ensure adequate absorption correction and redundancy in data collection to improve refinement accuracy .
Data Analysis & Validation
Q. What statistical metrics are critical for validating crystallographic refinements of this compound?
Methodological Answer: Key metrics include:
Q. How can computational methods supplement experimental data for this compound?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to optimize geometry and compare with crystallographic bond lengths/angles. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) observed in the crystal lattice .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Refer to Safety Data Sheets (SDS) for analogous quinolinones, which recommend:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
